molecular formula C8H17BrMg B151139 2-Ethylhexyl magnesium bromide CAS No. 90224-21-8

2-Ethylhexyl magnesium bromide

Cat. No.: B151139
CAS No.: 90224-21-8
M. Wt: 217.43 g/mol
InChI Key: CFPKVQBKKLRQHZ-UHFFFAOYSA-M
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Description

2-Ethylhexyl magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically available as a solution in diethyl ether and is known for its high reactivity and stability.

Scientific Research Applications

2-Ethylhexyl magnesium bromide is a valuable reagent in scientific research, particularly in the fields of organic chemistry and materials science.

Chemistry:

Biology and Medicine:

  • While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties.

Industry:

Mechanism of Action

Target of Action

2-Ethylhexyl magnesium bromide (EtMgBr) is a Grignard reagent . Its primary targets are electrophilic carbon atoms found in carbonyl compounds or other electrophiles.

Result of Action

The result of EtMgBr’s action is the formation of new carbon-carbon bonds in organic molecules. This transformation allows for the synthesis of various complex molecules, such as 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine, a pyridyl amine ligand used in the polymerization of olefins .

Safety and Hazards

2-Ethylhexyl magnesium bromide is extremely flammable and reacts violently with water . It may cause drowsiness or dizziness, and is harmful if swallowed . It causes severe skin burns and eye damage . Containers may explode when heated .

Future Directions

As a Grignard reagent, 2-Ethylhexyl magnesium bromide has a wide range of applications in organic synthesis. Its future directions are likely to involve its continued use in the synthesis of new compounds, particularly in the field of polymerization .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 2-Ethylhexyl magnesium bromide can change over time. The compound is highly reactive and can decompose in the presence of water or moisture. Its long-term effects on cellular function would depend on its stability and the conditions under which it is used. In in vitro or in vivo studies, the degradation of this compound could lead to a decrease in its reactivity and effectiveness over time .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. As a highly reactive compound, it is likely to interact with various cellular components, potentially affecting its localization and accumulation. The specific transporters or binding proteins involved in its distribution would depend on the cellular context and the concentration of the compound used .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its activity and function could be influenced by its localization within specific cellular compartments or organelles. Any targeting signals or post-translational modifications that direct it to specific subcellular locations would depend on the specific cellular context and the concentration of the compound used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl magnesium bromide is synthesized through the reaction of magnesium turnings with 1-bromo-2-ethylhexane in an inert solvent, typically diethyl ether. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Reaction:

Mg+BrCH2CH(C2H5)C4H9C8H17MgBr+MgBr2\text{Mg} + \text{BrCH}_2\text{CH(C}_2\text{H}_5\text{)C}_4\text{H}_9 \rightarrow \text{C}_8\text{H}_{17}\text{MgBr} + \text{MgBr}_2 Mg+BrCH2​CH(C2​H5​)C4​H9​→C8​H17​MgBr+MgBr2​

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under inert conditions to maintain its reactivity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl magnesium bromide primarily undergoes nucleophilic addition reactions with electrophiles. It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols. Additionally, it can participate in substitution reactions with halides.

Common Reagents and Conditions:

    Carbonyl Compounds: The reaction with aldehydes or ketones typically occurs at low temperatures in an inert solvent like diethyl ether.

    Halides: Substitution reactions with halides are carried out under similar conditions, often with the addition of a catalyst to enhance the reaction rate.

Major Products:

    Alcohols: The reaction with carbonyl compounds results in the formation of secondary or tertiary alcohols.

    Substituted Products: Substitution reactions yield various substituted organic compounds depending on the halide used.

Comparison with Similar Compounds

  • Methylmagnesium bromide
  • Ethynylmagnesium bromide
  • Hexylmagnesium bromide
  • Octylmagnesium bromide
  • Pentylmagnesium bromide

These compounds differ in the alkyl or aryl group attached to the magnesium atom, which influences their reactivity and the types of reactions they undergo. 2-Ethylhexyl magnesium bromide is particularly valued for its ability to form complex molecules with high stability and reactivity .

Properties

IUPAC Name

magnesium;3-methanidylheptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Mg/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPKVQBKKLRQHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC([CH2-])CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90224-21-8
Record name (2-Ethylhexyl)magnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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